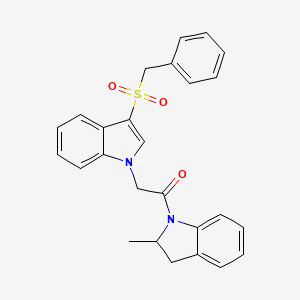
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H24N2O3S and its molecular weight is 444.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone, a complex organic compound, is part of the indole derivatives family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The compound features an indole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is C21H25N2O5S, with a molecular weight of approximately 417.5 g/mol. Its structure includes a benzylsulfonyl group and a methylindoline moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- COX-2 Inhibition : Indole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects .
- Integrin Activation : The compound may act as a ligand for integrins, which are proteins that facilitate cell adhesion and signaling. This interaction can induce cell proliferation through integrin-dependent pathways .
Pharmacological Effects
Various studies have assessed the pharmacological effects of indole derivatives:
- Anti-inflammatory Activity : Several synthesized indole derivatives have demonstrated significant anti-inflammatory properties in vivo. For instance, compounds structurally related to the target compound were evaluated and shown to reduce inflammation markers effectively .
- Anticancer Potential : Some indole derivatives have exhibited promising anticancer activity in preclinical models. For example, certain derivatives showed efficacy against ovarian cancer xenografts in nude mice, indicating potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
Case Studies
Recent studies have focused on the synthesis and evaluation of various indole derivatives similar to this compound:
- Synthesis of Indole Derivatives : A study synthesized several new indole-based compounds and evaluated their biological properties, including anti-inflammatory and analgesic effects. The results indicated that some derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .
- Anticancer Efficacy : Another study highlighted the anticancer potential of indole derivatives against ovarian cancer xenografts in animal models. The results demonstrated significant tumor growth suppression, suggesting that these compounds could be developed into effective cancer therapies .
Propriétés
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-19-15-21-11-5-7-13-23(21)28(19)26(29)17-27-16-25(22-12-6-8-14-24(22)27)32(30,31)18-20-9-3-2-4-10-20/h2-14,16,19H,15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMDSNAQFSIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














